
Sacubitril Impurity L
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sacubitril Impurity L is a chemical compound related to sacubitril, which is a neprilysin inhibitor used in combination with valsartan to treat heart failure. This compound is one of the impurities that can be formed during the synthesis or degradation of sacubitril. Understanding and controlling impurities like this compound is crucial for ensuring the safety and efficacy of pharmaceutical products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sacubitril Impurity L involves multiple steps, including the use of various reagents and catalysts. One common synthetic route involves the Mitsunobu reaction, followed by hydrolysis and protection steps. For example, a Mitsunobu reaction with succinimide is performed, followed by acidic hydrolysis of the succinimide protecting group, hydrolysis of the alkyl chloride using sodium hydroxide, and protection of the free amine with a tert-butoxycarbonyl group .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and minimize the formation of other impurities. This can include the use of continuous flow methodologies, heterogeneous catalysis, and statistical optimization approaches such as Design of Experiments (DoE) .
Análisis De Reacciones Químicas
Types of Reactions
Sacubitril Impurity L can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Reaction with nucleophiles or electrophiles to replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Sacubitril Impurity L has several scientific research applications, including:
Pharmaceutical Research: Used as a reference standard for quality control, method validation, and stability studies.
Analytical Chemistry: Employed in the development of analytical methods to detect and quantify impurities in pharmaceutical formulations.
Toxicology Studies: Assessed for its potential genotoxicity and other toxicological properties.
Mecanismo De Acción
Sacubitril Impurity L, like sacubitril, may interact with neprilysin, an enzyme responsible for the degradation of natriuretic peptides. By inhibiting neprilysin, sacubitril increases the levels of these peptides, leading to vasodilation, natriuresis, and diuresis . The exact mechanism of action of this compound may involve similar pathways, but further research is needed to fully elucidate its effects.
Comparación Con Compuestos Similares
Similar Compounds
Sacubitril: The parent compound, used in combination with valsartan for heart failure treatment.
Sacubitrilat: The active metabolite of sacubitril, which directly inhibits neprilysin.
Valsartan: An angiotensin II receptor antagonist used in combination with sacubitril.
Uniqueness
Sacubitril Impurity L is unique in its structure and formation pathway compared to other related compounds. Its presence as an impurity necessitates careful monitoring and control during the manufacturing process to ensure the safety and efficacy of the final pharmaceutical product.
Conclusion
This compound is an important compound in the context of pharmaceutical research and quality control. Understanding its synthesis, reactions, and applications is crucial for ensuring the safety and efficacy of sacubitril-containing medications. Further research into its mechanism of action and potential effects will continue to enhance our knowledge of this compound.
Propiedades
Fórmula molecular |
C48H56CaN2O10 |
|---|---|
Peso molecular |
861.0 g/mol |
Nombre IUPAC |
calcium;4-[[(2R,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate |
InChI |
InChI=1S/2C24H29NO5.Ca/c2*1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19;/h2*4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28);/q;;+2/p-2/t2*17-,21-;/m11./s1 |
Clave InChI |
DDLCKLBRBPYKQS-NALBKADYSA-L |
SMILES isomérico |
CCOC(=O)[C@H](C)C[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].CCOC(=O)[C@H](C)C[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Ca+2] |
SMILES canónico |
CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





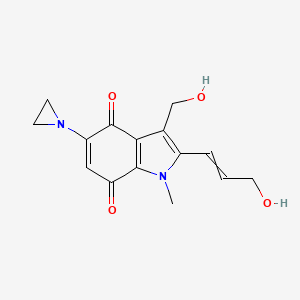
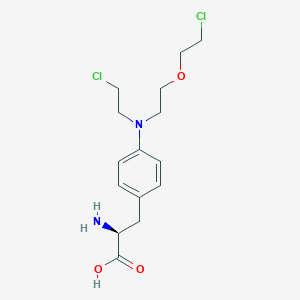
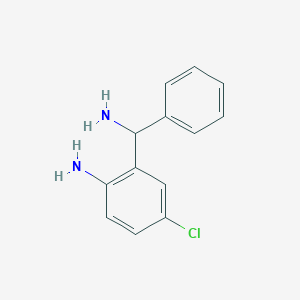
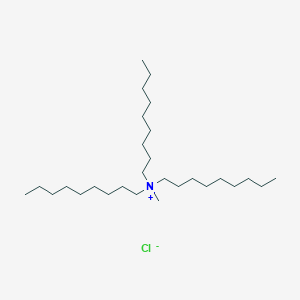

![1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione](/img/structure/B13864182.png)
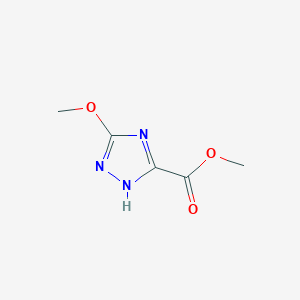

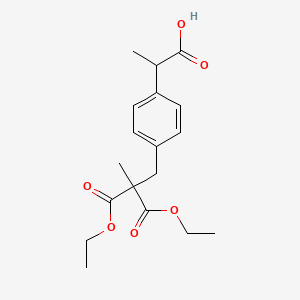
![Ethyl 2-[4-[(4-piperazin-1-ylbenzoyl)amino]phenoxy]acetate](/img/structure/B13864223.png)

